3-Methyl-2-nonanone is an aliphatic ketone, classified as a volatile organic compound (VOC) due to its low boiling point and high vapor pressure at room temperature. It is commonly found in nature as a constituent of various essential oils and as a volatile component in certain foods like aged wines, tea, and apricots. [, ] In scientific research, 3-methyl-2-nonanone is primarily studied for its aroma properties, its role in food chemistry, and its potential as a biomarker for various conditions. [, , ]
Related Compounds
Hexanal
Relevance: Hexanal, like 3-methyl-2-nonanone, belongs to the broader class of volatile organic compounds (VOCs). While 3-methyl-2-nonanone is a ketone, both compounds share structural similarities as they possess alkyl chains and are often studied together as potential indicators of food spoilage or disease biomarkers using techniques like gas chromatography-mass spectrometry (GC-MS) [, ].
Heptanal
Relevance: Heptanal is structurally similar to 3-methyl-2-nonanone as they are both aliphatic carbonyl compounds. Both are frequently identified in volatile analysis of food products, including fish [, ]. The presence and quantity of heptanal, along with other volatiles like 3-methyl-2-nonanone, can be used to assess freshness and quality.
(2E,4E)-Heptadienal
Relevance: Both (2E,4E)-heptadienal and 3-methyl-2-nonanone are classified as volatile organic compounds and share structural features typical of compounds associated with flavor and aroma profiles in food [].
2-Undecanone
Relevance: As members of the ketone family, 2-undecanone shares a key structural feature with 3-methyl-2-nonanone, which is the presence of a carbonyl group (C=O) bonded to two alkyl groups. The difference lies in the length and branching of their carbon chains [, ]. These compounds are often found together in studies analyzing volatile profiles, particularly in the context of food science.
1-Octen-3-ol
Relevance: Both 1-octen-3-ol and 3-methyl-2-nonanone are considered volatile organic compounds relevant to food aroma and are often analyzed together in food quality assessments [, ]. While they belong to different chemical classes (alcohol and ketone), their shared volatility and frequent co-occurrence make them relevant in this context.
6-Methyl-5-hepten-2-one
Relevance: 6-Methyl-5-hepten-2-one and 3-methyl-2-nonanone are structurally related as they are both ketones with branched alkyl chains. The presence of the carbonyl group and the branched alkyl structure contribute to their characteristic odors [].
2-Nonanone
Relevance: Sharing the same ketone functional group and featuring alkyl chains, 2-nonanone is structurally similar to 3-methyl-2-nonanone [, , , ]. The two compounds often appear together in studies analyzing volatile profiles in various contexts, including food chemistry.
3-Methyl-1-butanol
Relevance: Though 3-methyl-1-butanol is an alcohol and 3-methyl-2-nonanone is a ketone, they are both volatile organic compounds (VOCs) frequently identified together in the headspace of various samples, including biological samples and food products [, , ].
Acetoin
Relevance: Both acetoin and 3-methyl-2-nonanone are volatile organic compounds (VOCs) that can be found in food and biological samples [, ]. Acetoin is often used as an indicator of bacterial fermentation.
2,3-Butanedione
Relevance: Like 3-methyl-2-nonanone, 2,3-butanedione is a ketone and a volatile organic compound (VOC). They are both often studied for their roles in food aroma and flavor, with 2,3-butanedione being a key contributor to the buttery flavor in many products [].
3-Methyl-butanal
Relevance: 3-Methyl-butanal belongs to the aldehyde functional group, while 3-methyl-2-nonanone is a ketone. Despite this difference, both are volatile compounds frequently encountered in similar research contexts, such as studies investigating volatile profiles in food or biological samples [, ].
2-Pentylfuran
Relevance: 2-Pentylfuran and 3-methyl-2-nonanone are both volatile organic compounds that contribute to the aroma profiles of foods []. They are often analyzed together using techniques like GC-MS to understand flavor profiles.
Pyrrole
Relevance: Pyrrole and 3-methyl-2-nonanone are both volatile organic compounds (VOCs) frequently found in studies examining volatile profiles, especially in biological samples and food products [, ]. Their presence and concentrations can provide insights into various biological processes or indicate quality changes in food.
Methylpyrazine
Relevance: Methylpyrazine and 3-methyl-2-nonanone are both classified as volatile organic compounds and play a role in the aroma profiles of various foods []. Their presence in volatile analysis often relates to flavor perception.
2-Ethyl-3-methylpyrazine
Relevance: Belonging to the pyrazine class of compounds, 2-ethyl-3-methylpyrazine, like 3-methyl-2-nonanone, contributes to the characteristic aromas found in various food products [].
Thiophene
Relevance: Thiophene and 3-methyl-2-nonanone, both volatile organic compounds, are frequently found together in research investigating flavor and aroma profiles, particularly in the context of food science [].
2-Ethylfuran
Relevance: 2-Ethylfuran and 3-methyl-2-nonanone are both volatile organic compounds often analyzed together, particularly in food chemistry, due to their contribution to aroma profiles [].
Pyridine
Relevance: Pyridine is another volatile organic compound often found alongside 3-methyl-2-nonanone in volatile analysis studies [, ]. The two compounds' presence and concentrations can be indicators of various processes, such as spoilage in food products or the presence of specific diseases.
Dimethyl disulfide
Relevance: Both dimethyl disulfide and 3-methyl-2-nonanone contribute to the overall aroma profile of food and other substances []. Their presence and concentration levels are often used as indicators of quality or spoilage.
Dimethyl trisulfide
Relevance: As with dimethyl disulfide, dimethyl trisulfide is a volatile sulfur compound that influences aroma profiles, similar to 3-methyl-2-nonanone. They are often studied in conjunction to understand the complex interplay of aroma compounds [].
3,5-Diethyl-2-methylpyrazine
Relevance: 3,5-Diethyl-2-methylpyrazine belongs to the pyrazine family and, like 3-methyl-2-nonanone, contributes to the sensory characteristics of food products []. Their presence and concentrations can be indicators of specific flavor profiles.
Classification
3-Methyl-2-nonanone can be classified as follows:
Chemical Class: Methyl ketones
Functional Group: Ketone
IUPAC Name: 3-Methyl-2-nonanone
CAS Number: 816-78-4
Synthesis Analysis
The synthesis of 3-Methyl-2-nonanone can be achieved through various methods, with oxidation being a common approach.
Common Synthetic Routes
Oxidation of Nonanal:
Nonanal can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. This method typically yields high purity and good yields of 3-Methyl-2-nonanone.
Biotechnological Methods:
Recent advances in metabolic engineering have enabled the production of methyl ketones from renewable resources. For instance, engineered strains of Escherichia coli have been developed to produce 3-Methyl-2-nonanone through specific metabolic pathways that leverage β-ketoacyl-CoA thioesterases .
Parameters
Temperature: Generally maintained at controlled temperatures to optimize yield.
Catalysts: Various catalysts may be employed to enhance reaction efficiency.
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-nonanone features a carbon chain with ten carbon atoms and a ketone functional group located at the second position:
Structural Details
Molecular Formula: C10H20O
Molecular Weight: Approximately 156.27 g/mol
Structural Representation:
CH3 C O CH2 CH2 CH2 CH CH 3 CH2 CH3
This structure contributes to its physical properties, including its volatility and solubility characteristics.
Chemical Reactions Analysis
3-Methyl-2-nonanone participates in various chemical reactions typical for ketones:
Types of Reactions
Oxidation:
Can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction:
Reduction reactions can convert the ketone group into an alcohol group, yielding 3-Methyl-2-nonanol.
Nucleophilic Substitution:
The compound can undergo substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Agents: Potassium permanganate or chromium trioxide in acidic conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Mechanism of Action
The mechanism of action for 3-Methyl-2-nonanone, particularly in biological systems, involves its interaction with microbial cell membranes. As a volatile organic compound, it can disrupt cell membranes, leading to cell lysis and death of microorganisms. This property is being investigated for potential applications in controlling plant pathogens and enhancing agricultural productivity .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless liquid
Odor: Fruity scent
Boiling Point: Approximately 174 °C
Melting Point: Not well-documented but expected to be low due to its molecular structure.
Chemical Properties
Solubility: Soluble in organic solvents; limited solubility in water.
Reactivity: Reacts with strong oxidizing agents and can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Applications
3-Methyl-2-nonanone has several notable applications:
Flavor and Fragrance Industry:
Widely used as a flavoring agent in food products and as a fragrance component in perfumes and air fresheners due to its pleasant odor.
Biological Research:
Studied for its role as a volatile organic compound produced by certain microorganisms, contributing to antimicrobial research aimed at controlling plant diseases .
Organic Synthesis:
Utilized as a reagent in organic synthesis, particularly in aldol reactions and other condensation reactions that form complex molecules .
Potential Fuel Additive:
Medium-chain length methyl ketones like 3-Methyl-2-nonanone show promise as blending fuels due to their cetane numbers and favorable physical properties .
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